Cas no 321707-25-9 (4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide)
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- A913894
- 4-tert-butyl-N-(prop-2-ynyl)benzenesulfonamide
- 321707-25-9
- 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide
- 4-tert-Butyl-N-prop-2-ynyl-benzenesulfonamide
- Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-2-propyn-1-yl-
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- Inchi: 1S/C13H17NO2S/c1-5-10-14-17(15,16)12-8-6-11(7-9-12)13(2,3)4/h1,6-9,14H,10H2,2-4H3
- InChI Key: QOGPQBNJIHJHER-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)C(C)(C)C)(NCC#C)(=O)=O
Computed Properties
- Exact Mass: 251.098
- Monoisotopic Mass: 251.098
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 383
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6A^2
- XLogP3: 2.7
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A160255-1g |
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide |
321707-25-9 | 97% | 1g |
$420.0 | 2024-04-20 |
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Suppliers
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide Related Literature
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide
Comprehensive Overview of 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS No. 321707-25-9)
4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide, with the CAS number 321707-25-9, is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This sulfonamide derivative is characterized by its unique molecular structure, featuring a tert-butyl group and a propargyl moiety, which contribute to its distinct chemical properties. Researchers are increasingly exploring its potential applications in drug discovery, particularly as a building block for small molecule inhibitors and bioconjugation strategies.
The compound’s sulfonamide functional group is a key structural motif in many biologically active molecules, making it a valuable intermediate in medicinal chemistry. Recent studies highlight its role in the synthesis of targeted therapies, especially in oncology and inflammation research. Its propargyl group also enables click chemistry applications, a hot topic in modern drug development and biomaterials engineering. This aligns with the growing demand for highly functionalized intermediates in precision medicine.
From a synthetic perspective, 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide is often utilized in palladium-catalyzed cross-coupling reactions, a method widely discussed in green chemistry forums due to its efficiency and atom economy. The compound’s stability under various reaction conditions makes it a preferred choice for high-throughput screening and combinatorial chemistry. These attributes are particularly relevant to researchers seeking sustainable synthetic routes and cost-effective drug discovery processes.
In the context of material science, this compound has shown promise in the design of advanced polymers and supramolecular assemblies. Its tert-butyl group enhances solubility in organic solvents, while the sulfonamide moiety facilitates hydrogen bonding, a critical feature for self-assembling materials. These properties are increasingly explored in nanotechnology and optoelectronic devices, areas where user searches for functional materials and smart coatings have surged.
Analytical characterization of CAS 321707-25-9 typically involves techniques like NMR spectroscopy, HPLC, and mass spectrometry, which are frequently searched by chemists optimizing quality control protocols. The compound’s purity and stability are critical for reproducibility in research, a concern often raised in academic forums and industry publications. This underscores the importance of reliable chemical suppliers and standardized synthesis methods.
Environmental and safety considerations for 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide are also a focus, particularly in light of the green chemistry movement. Researchers are investigating its biodegradability and eco-friendly alternatives to traditional sulfonamide synthesis. These topics resonate with the broader scientific community’s push toward sustainable chemistry, a trend reflected in search engine queries for benign by design compounds.
In summary, 4-(tert-Butyl)-N-(prop-2-yn-1-yl)benzenesulfonamide (CAS 321707-25-9) is a versatile compound with applications spanning pharmaceuticals, materials science, and catalysis. Its structural features align with current research trends, including click chemistry, targeted drug delivery, and sustainable synthesis. As interest in tailored molecular architectures grows, this compound is poised to remain a focal point in innovative scientific endeavors.
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